molecular formula C17H19N5O3 B6331650 H-His-Trp-OH CAS No. 23403-90-9

H-His-Trp-OH

Cat. No. B6331650
CAS RN: 23403-90-9
M. Wt: 341.4 g/mol
InChI Key: FBTYOQIYBULKEH-ZFWWWQNUSA-N
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Description

“H-His-Trp-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

An effective four-step synthesis of the tripeptide H-Pyr-His-Trp-OH, which is used to produce synthetic gonadoliberin agonists, was developed . The synthesis was carried out without adding and removing protecting groups and could produce the target compound with >98% purity .


Chemical Reactions Analysis

The synthesis of “H-His-Trp-OH” was carried out without adding and removing protecting groups . This suggests that the chemical reactions involved in its synthesis are efficient and can produce the target compound with high purity.


Physical And Chemical Properties Analysis

“H-His-Trp-OH” is soluble in DMSO . Tryptophan, a component of “H-His-Trp-OH”, is unique in terms of its physico-chemical properties. It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .

Scientific Research Applications

Synthesis of Gonadoliberin Agonists

His-Trp: is a critical intermediate in the synthesis of synthetic gonadoliberin agonists . These agonists are used to treat various conditions such as prostate cancer, breast cancer, uterine fibroids, endometriosis, and are also used in in vitro fertilization (IVF) procedures . The synthesis of these agonists often requires the tripeptide H-Pyr-His-Trp-OH, which is produced without the need for protecting groups, resulting in greater than 98% purity .

Growth Hormone Secretion Studies

The dipeptide plays a role in the study of growth hormone-releasing peptides (GHRPs) . GHRPs, including His-Trp-containing hexapeptides, have shown significant growth hormone releasing activity in humans and other species . This has implications for understanding growth disorders and developing treatments for conditions like short stature and acromegaly.

Chemotherapy Medication Development

His-Trp: derivatives are utilized in the formulation of chemotherapy medications . The structure of GnRH, which includes the His-Trp sequence, is modified to create derivatives that act as chemotherapy agents, offering new avenues for cancer treatment.

Peptide Hormone Research

The compound is involved in the research of peptide hormones, particularly those released from the hypothalamus . Understanding the structure and function of these hormones can lead to breakthroughs in treating hormonal imbalances and related diseases.

Endopeptidase Interaction Studies

Research into the interaction between His-Trp and endopeptidases has implications for understanding the metabolism and longevity of peptide-based drugs . By modifying the His-Trp sequence, scientists can create peptide drugs that have a slower degradation rate and, therefore, a longer duration of action.

Receptor Affinity Analysis

His-Trp is used to analyze the affinity of peptides for pituitary receptors . This research is crucial for designing drugs that can effectively target and modulate pituitary functions, which is vital for treating endocrine disorders.

Safety and Hazards

The safety data sheet for a similar compound, “H-TRP-SER-OH”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

His-Trp, also known as H-His-Trp-OH, primarily targets Transient Receptor Potential (TRP) channels . TRP channels are a large group of ion channels that control many physiological functions in our body . They are sensors for a variety of cellular and environmental signals and are considered potential therapeutic drug targets for various diseases such as neurological disorders, cancers, cardiovascular disease, and many more .

Mode of Action

His-Trp interacts with its targets, the TRP channels, in a specific manner. In its neutral form, His-Trp acts as an aromatic π-motif, participating in cation-π interactions . When protonated, His-Trp can play the role of a cation, leading to repulsive cation-π interactions . These interactions can influence the activity of TRP channels, thereby affecting various physiological functions.

Biochemical Pathways

The biochemical pathways affected by His-Trp are complex. Tryptophan, a component of His-Trp, is involved in the serotonin pathway, which is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . This pathway is crucial for the production of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological functions.

Pharmacokinetics

It is known that his-trp can be effectively purified using high-performance immobilized metal affinity chromatography (imac) columns . This suggests that His-Trp has a strong binding capacity, which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of His-Trp’s action are largely dependent on its interaction with TRP channels. TRP channels are responsible for various sensory responses including heat, cold, pain, stress, vision, and taste . Therefore, the modulation of TRP channels by His-Trp can lead to changes in these sensory responses.

Action Environment

The action, efficacy, and stability of His-Trp can be influenced by various environmental factors. For instance, the pH condition can affect the protonation state of His-Trp, which in turn influences its interaction with TRP channels . Moreover, the presence of metallic cations can also affect the binding capacity of His-Trp .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYOQIYBULKEH-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334869
Record name L-Histidyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

His-Trp

CAS RN

23403-90-9
Record name L-Histidyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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